molecular formula C₁₃H₁₈N₄O₃ B1145409 N-Benzoyl-D-arginine CAS No. 61088-55-9

N-Benzoyl-D-arginine

Cat. No. B1145409
CAS RN: 61088-55-9
M. Wt: 278.31
InChI Key:
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Description

N-Benzoyl-D-arginine is a member of the class of N-benzoyl-D-arginines. It is D-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group .


Synthesis Analysis

The synthesis of N-Benzoyl-D-arginine involves condensation on nitroaniline and N-Alpha benzoyl arginine by taking phosphorus pentoxide as a condensing agent in the presence of a tertiary amine alkaline solvent .


Molecular Structure Analysis

The molecular formula of N-Benzoyl-D-arginine is C13H18N4O3. It is an enantiomer of N-benzoyl-L-arginine and a tautomer of N-benzoyl-D-arginine zwitterion .


Chemical Reactions Analysis

N-Benzoyl-D-arginine is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. Hydrolysis of N-Benzoyl-D-arginine at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .


Physical And Chemical Properties Analysis

The molecular weight of N-Benzoyl-D-arginine is 278.31 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Enzyme Performance Improvement

Scientific Field

Biochemistry

Application Summary

N-Benzoyl-D-arginine is used to improve the enzymatic performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA). This is achieved by adsorbing trypsin on Santa Barbara Amorphous (SBA)-15 mesoporous silica .

Methods of Application

The enzyme trypsin is immobilized on SBA-15 mesoporous silica. The immobilization conditions are optimized to achieve maximum specific activity .

Results or Outcomes

Under optimal conditions, the immobilized trypsin displays a maximum specific activity of 49.8 μmol/min/g. The immobilized trypsin also exhibits better storage stability compared to free trypsin .

Optimization of Enzyme Activity Assays

Scientific Field

Biotechnology

Application Summary

N-Benzoyl-D-arginine is used as an artificial substrate in the optimization of trypsin activity assays. This is done using the design of experiments (DOE) approach .

Methods of Application

The DOE approach is used to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine. The response surface modeling (RSM) approach is used to generate RSM matrices and statistics .

Results or Outcomes

The predicted values from the DOE approach are in good agreement with the experimental data. The comprehensive analysis of data provides deep insight into the relationship between substrate, inhibitor concentration, and assay sensitivity in the context of high-throughput drug screening .

Synthesis of Benzoyl-l-arginine-p-nitroanilide (BAPA)

Scientific Field

Organic Chemistry

Application Summary

N-Benzoyl-D-arginine is used in the synthesis of Benzoyl-arginine-p-nitroanilide (BAPA), a synthetic substrate for trypsin, papain, and other enzymes .

Methods of Application

The specific methods of application for the synthesis of BAPA from N-Benzoyl-D-arginine are not detailed in the available resources .

Results or Outcomes

The outcomes of the synthesis process are not detailed in the available resources .

Enzyme Immobilization

Application Summary

N-Benzoyl-D-arginine is used in the immobilization of trypsin on Santa Barbara Amorphous (SBA)-15 mesoporous silica. This process improves the enzyme performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA) .

Methods of Application

Trypsin is immobilized on SBA-15 mesoporous silica. The immobilization conditions are optimized to achieve maximum specific activity .

Results or Outcomes

High-Throughput Drug Screening

Application Summary

N-Benzoyl-D-arginine is used as an artificial substrate in the optimization of trypsin activity assays for high-throughput drug screening. This is done using the design of experiments (DOE) approach .

Future Directions

Recent studies have shown a strong correlation between PRMT expression level and the prognosis of cancer patients. This research is enhancing our knowledge of the complex functions of arginine methylation, guiding future clinical development, and could identify new clinical indications .

properties

IUPAC Name

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-D-arginine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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